2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol
Overview
Description
2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is a complex organic compound that features a piperazine and piperidine moiety linked to a phenoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol typically involves multi-step procedures. One common method includes the reaction of 3-phenoxybenzyl chloride with piperidine to form 1-(3-phenoxybenzyl)piperidine. This intermediate is then reacted with piperazine in the presence of a suitable base to yield the final product. The reaction conditions often involve the use of solvents like ethanol or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenoxybenzyl group can be reduced under specific conditions.
Substitution: The piperazine and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the piperazine or piperidine rings .
Scientific Research Applications
2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxybenzyl group may play a role in binding to these targets, while the piperazine and piperidine rings can modulate the compound’s overall activity. The exact pathways and targets are still under investigation, but preliminary studies suggest potential effects on neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-phenoxybenzyl)piperidine
- 4-(3-phenoxybenzyl)piperazine
- 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol
Uniqueness
2-{4-[1-(3-phenoxybenzyl)piperidin-4-yl]piperazin-1-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[4-[1-[(3-phenoxyphenyl)methyl]piperidin-4-yl]piperazin-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c28-18-17-25-13-15-27(16-14-25)22-9-11-26(12-10-22)20-21-5-4-8-24(19-21)29-23-6-2-1-3-7-23/h1-8,19,22,28H,9-18,20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGYPOGDZYVXKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CCO)CC3=CC(=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167836 | |
Record name | 4-[1-[(3-Phenoxyphenyl)methyl]-4-piperidinyl]-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431910-61-1 | |
Record name | 4-[1-[(3-Phenoxyphenyl)methyl]-4-piperidinyl]-1-piperazineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431910-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-[(3-Phenoxyphenyl)methyl]-4-piperidinyl]-1-piperazineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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